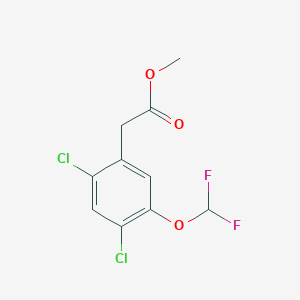

Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate

Description

Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate is a halogenated phenylacetate ester characterized by chlorine substituents at the 2- and 4-positions of the benzene ring and a difluoromethoxy group (-OCHF₂) at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which may influence biological activity and metabolic stability .

Properties

IUPAC Name |

methyl 2-[2,4-dichloro-5-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-16-9(15)3-5-2-8(17-10(13)14)7(12)4-6(5)11/h2,4,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRKVOSWALCCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162932 | |

| Record name | Benzeneacetic acid, 2,4-dichloro-5-(difluoromethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806328-98-2 | |

| Record name | Benzeneacetic acid, 2,4-dichloro-5-(difluoromethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806328-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2,4-dichloro-5-(difluoromethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-5-(difluoromethoxy)benzene and methyl acetate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process.

Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate has diverse applications in scientific research, including:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its unique chemical structure.

Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

Material Science: It is employed in the creation of advanced materials with specific properties.

Biological Studies: Researchers use this compound to study its effects on various biological systems.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and synthetic differences between the target compound and related analogs:

Key Observations:

- Substituent Effects : The difluoromethoxy group (-OCHF₂) in the target compound introduces stronger electron-withdrawing effects compared to the fluorine atom in 2,4-dichloro-5-fluorophenylacetic acid. This may enhance metabolic stability by resisting oxidative degradation .

- Functional Group Impact: The ester group in the target compound and 2,4-dichlorophenoxy acetate increases lipophilicity, favoring passive diffusion across biological membranes. In contrast, the carboxylic acid group in 2,4-dichloro-5-fluorophenylacetic acid confers higher water solubility, making it less suitable for oral bioavailability without prodrug modification .

Physicochemical Properties

| Property | Target Compound | 2,4-Dichlorophenoxy Acetate | 2,4-Dichloro-5-fluorophenylacetic Acid |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.1 (lower due to -COOH) |

| Solubility | Low in water; soluble in organics | Moderate in polar solvents | High in aqueous buffers |

| Metabolic Stability | High (resists oxidation) | Moderate | Moderate (prone to decarboxylation) |

Biological Activity

Methyl 2,4-dichloro-5-(difluoromethoxy)phenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a phenylacetate backbone with two chlorine atoms and a difluoromethoxy substituent. The presence of these halogen atoms enhances the compound's lipophilicity and reactivity, which are critical for its biological interactions.

Molecular Formula: CHClFO\

Molecular Weight: 285.08 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The difluoromethoxy group increases the compound's ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively.

Research indicates that this compound may inhibit specific enzymes or modulate receptor activity, impacting various biochemical pathways. Ongoing studies aim to elucidate the precise molecular mechanisms involved in its pharmacological effects.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Lines Tested: The compound has shown promising results against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). In vitro assays demonstrated significant cytotoxic effects, with IC values indicating effective concentrations for inhibiting cell proliferation .

- Synergistic Effects: Research has also explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. Preliminary findings suggest enhanced cytotoxicity in combination treatments, particularly in resistant cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

- Spectrum of Activity: Studies have reported efficacy against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The unique chemical structure contributes to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

- Anticancer Efficacy : A study published in PMC evaluated the antiproliferative effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM .

- Antimicrobial Testing : Another study assessed the antimicrobial properties of this compound against both gram-positive and gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at concentrations ranging from 25 to 100 µg/mL.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Methyl 3,4-Dichlorophenylacetate | CHClO | Lacks difluoromethoxy group; different biological activity |

| Methyl 2,3-Difluorophenylacetate | CHFO | Contains only fluorine; altered reactivity |

| Methyl 2,3-Dibromo-5-(difluoromethoxy)phenylacetate | CHBrFO | Contains bromine instead of chlorine; different pharmacological profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.